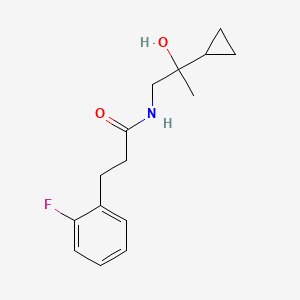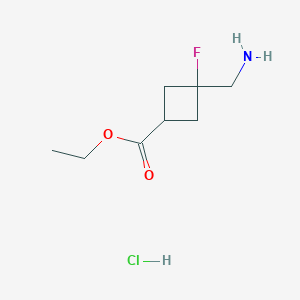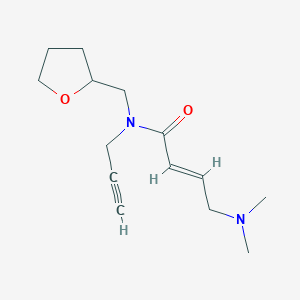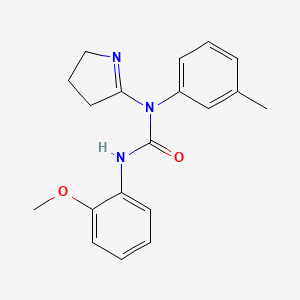
N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a chemical compound that belongs to the class of drugs called fibromyalgia medications. This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat fibromyalgia, a chronic condition that causes widespread musculoskeletal pain, fatigue, and tenderness in localized areas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzymatic Activity
The chemical compound N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is involved in the synthesis of various analogues with potential therapeutic applications. For instance, its cyclopropene analogues have been synthesized to investigate their effects on dihydroceramide desaturase, an enzyme implicated in sphingolipid metabolism. Such studies aim to develop inhibitors that could potentially treat diseases related to sphingolipid dysregulation. A specific study described the synthesis of several analogues of N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11), highlighting modifications to improve enzymatic inhibition. These modifications included alterations in the cyclopropene ring, N-acyl chain length, and hydroxyl group positioning. The study found that GT11 and its analogues with N-hexanoyl and N-decanoyl moieties showed competitive inhibition against dihydroceramide desaturase, emphasizing the potential therapeutic relevance of these compounds (Triola et al., 2003).
Pharmacokinetics and Metabolism
Another aspect of research on similar fluorophenyl propanamides focuses on their pharmacokinetics and metabolism, particularly in the context of selective androgen receptor modulators (SARMs). These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. One study explored the pharmacokinetics and metabolism of S-1, a potent SARM, in rats to gather preclinical data. This study revealed insights into the compound's low clearance, moderate volume of distribution, and extensive metabolic profile, including the identification of phase I and phase II metabolites. Such research lays the groundwork for the development of novel therapeutic agents for androgen-dependent diseases by illuminating the pharmacokinetic characteristics and metabolic pathways of these compounds (Wu et al., 2006).
Potential Analgesic and Anti-inflammatory Agents
Research into this compound and its derivatives also extends to their potential as analgesic and anti-inflammatory agents. A notable study in this area focused on the design, synthesis, and biological evaluation of flurbiprofen amides. These compounds, by inhibiting fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), showed promising dual-action potential for pain management. The study introduces a novel flurbiprofen analogue, highlighting its competitive and reversible inhibition of FAAH, substrate-selective COX inhibition, and effective pain relief in animal models. This dual mechanism of action represents a significant step forward in the search for new analgesics that can provide relief from chronic and neuropathic pain conditions without the side effects associated with traditional pain medication (Deplano et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMYFUPSLAZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)
![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)

![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)


![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)
![2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine](/img/structure/B2728934.png)
